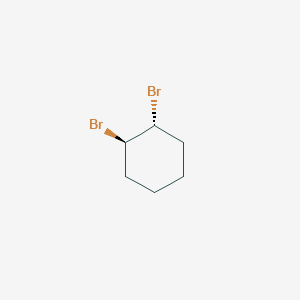

trans-1,2-Dibromocyclohexane

描述

Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-1,2-dibromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHKZKWKJNOTE-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225304 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7429-37-0 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dibromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trans-1,2-dibromocyclohexane from cyclohexene, a fundamental reaction in organic chemistry. The document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key analytical data for the product. This synthesis is a classic example of electrophilic halogen addition to an alkene, resulting in a vicinal dihalide. The trans stereochemistry of the product is a key outcome of the reaction mechanism.[1]

Reaction Mechanism and Stereochemistry

The reaction of cyclohexene with bromine (Br₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the cyclohexene attacks the bromine molecule, inducing a dipole and leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring is then opened by a nucleophilic attack of the bromide ion (Br⁻). The attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition and the formation of the this compound product. This stereospecificity is a critical aspect of this reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclohexene | 82.14 | 83 | 0.811 |

| Bromine | 159.81 | 58.8 | 3.102 |

| This compound | 241.95 | 99-103 @ 16 mmHg[2] | 1.784 @ 25 °C |

Table 2: Experimental Conditions and Yield

| Parameter | Value | Reference |

| Solvent | Carbon Tetrachloride | [2] |

| Reaction Temperature | -5 to -1 °C | [2] |

| Theoretical Yield | Based on Limiting Reagent | [2] |

| Actual Yield | up to 95% | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~4.5 (m, 2H, CH-Br), δ 1.4-2.5 (m, 8H, CH₂) |

| ¹³C NMR | δ ~55 (CH-Br), δ ~33 (CH₂), δ ~24 (CH₂) |

| IR (neat) | ~2940 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (CH₂ bend), ~680 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (EI) | m/z 242 (M⁺), 161 (M⁺ - Br), 81 (C₆H₉⁺) |

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials:

-

Cyclohexene (1.5 moles, 123 g)

-

Bromine (1.3 moles, 210 g, 67 mL)

-

Carbon Tetrachloride (CCl₄) (445 mL)

-

Absolute Ethanol (15 mL)

-

Ice-salt bath

-

2 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

500 mL separatory funnel

-

Modified Claisen flask for distillation

Procedure:

-

Reaction Setup: In the 2 L three-necked flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol.

-

Cooling: Equip the flask with a mechanical stirrer and a thermometer, and place it in an ice-salt bath to cool the solution to -5 °C.

-

Addition of Bromine: In a separatory funnel, prepare a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride. Add this solution dropwise to the stirred cyclohexene solution. The rate of addition should be controlled to maintain the reaction temperature at or below -1 °C. This addition typically takes about three hours.

-

Workup: Once the bromine addition is complete, transfer the reaction mixture to a 1 L modified Claisen flask.

-

Solvent Removal: Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.

-

Product Distillation: Replace the water bath with an oil bath and distill the remaining residue under reduced pressure. A small forerunning fraction may be collected before the pure this compound distills at 99–103 °C at a pressure of 16 mmHg.[2]

-

Purification (Optional): To obtain a product that does not darken over time, the crude dibromide can be shaken with one-third its volume of 20% ethanolic potassium hydroxide for five minutes. The mixture is then diluted with an equal volume of water, and the organic layer is washed until free of alkali, dried, and redistilled. This purification step may result in a loss of about 10% of the product.[2]

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

References

The Stereochemistry of the Bromination of Cyclohexene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of bromine to cyclohexene is a cornerstone reaction in organic chemistry, serving as a fundamental example of stereospecificity. This technical guide provides an in-depth analysis of the stereochemical course of this reaction, detailing the underlying mechanistic principles that dictate the exclusive formation of the trans-1,2-dibromocyclohexane product. A comprehensive review of the reaction mechanism, including the formation of the key bromonium ion intermediate and the subsequent anti-addition, is presented. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and characterization of this compound, supported by quantitative data and spectroscopic analysis. The information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, where a precise understanding and control of stereochemistry are paramount.

Introduction

The halogenation of alkenes is a classic and synthetically useful transformation in organic chemistry. The addition of bromine across the carbon-carbon double bond of cyclohexene provides a clear and compelling demonstration of stereochemical control in a chemical reaction.[1][2] The reaction is highly stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. In the case of cyclohexene, the addition of bromine results in the exclusive formation of this compound, a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane.[3][4] This outcome is a direct consequence of the reaction mechanism, which proceeds through a cyclic bromonium ion intermediate.[5] Understanding the intricacies of this mechanism is crucial for predicting and controlling the stereochemical outcome of related reactions, a fundamental aspect of modern synthetic and medicinal chemistry.

The Stereospecific Reaction Mechanism

The bromination of cyclohexene is an example of an electrophilic addition reaction. The π electrons of the cyclohexene double bond act as a nucleophile, attacking the electrophilic bromine molecule. The generally accepted mechanism involves two key steps, which dictate the stereochemical outcome of the reaction.

Formation of the Bromonium Ion

As the bromine molecule approaches the electron-rich double bond of cyclohexene, the π cloud of the alkene induces a dipole in the Br-Br bond.[2] The proximal bromine atom becomes electrophilic and is attacked by the π electrons. Simultaneously, this bromine atom uses one of its lone pairs to attack one of the carbon atoms of the double bond, forming a three-membered ring containing a positively charged bromine atom, known as a bromonium ion.[5] The other bromine atom departs as a bromide ion (Br⁻).

This cyclic bromonium ion is a key intermediate that shields one face of the cyclohexane ring. The formation of this intermediate prevents the rotation of the carbon-carbon bond and sets the stage for the stereospecific addition of the bromide ion.

References

- 1. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physical and Chemical Properties of trans-1,2-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of trans-1,2-dibromocyclohexane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details its physical characteristics, conformational analysis, key chemical reactions with experimental protocols, and spectroscopic data. The information is presented in a structured format, including data tables and visualizations, to facilitate easy access and application in a laboratory setting.

Physical Properties

This compound is a halogenated cyclic hydrocarbon that presents as a clear, slightly yellow liquid at room temperature.[1] It is characterized by the physical constants summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂ | [2] |

| Molecular Weight | 241.95 g/mol | [2] |

| Appearance | Clear, slightly yellow liquid | [1] |

| Melting Point | -5 °C | |

| Boiling Point | 145 °C at 100 mmHg | [2] |

| Density | 1.784 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5515 | [2] |

| Solubility | Soluble in ethanol | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. |

Conformational Analysis

The stereochemistry of this compound gives rise to two primary chair conformations: the diaxial and the diequatorial conformers. The equilibrium between these two forms is a critical aspect of its reactivity.

In the diequatorial conformation , both bromine atoms occupy equatorial positions on the cyclohexane ring. This arrangement is generally considered more stable due to the minimization of steric hindrance. In the diaxial conformation , both bromine atoms are in axial positions, leading to 1,3-diaxial interactions with the axial hydrogen atoms, which typically destabilizes the conformer.

However, the conformational preference is also influenced by electronic effects and the polarity of the solvent. Studies have shown that in the vapor phase, the diaxial conformer is less stable than the diequatorial conformer. This preference for the diequatorial form can be influenced by hyperconjugative effects and the gauche effect, which become more relevant in polar solvents.[3]

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily utilized in elimination and nucleophilic substitution reactions.

Synthesis

The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to cyclohexene. The reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, resulting in the trans stereochemistry.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of trans-1,2-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of trans-1,2-dibromocyclohexane. The document details the equilibrium between its chair conformers, the energetic factors governing their stability, and the experimental and computational methodologies used for their characterization.

Molecular Structure and Conformational Isomerism

This compound exists as an equilibrium mixture of two primary chair conformations: the diequatorial (ee) conformer and the diaxial (aa) conformer. The cyclohexane ring undergoes a rapid "ring flip" at room temperature, interconverting these two forms.

The stability of these conformers is dictated by a balance of steric and electronic effects. In many substituted cyclohexanes, bulky substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. However, in trans-1,2-dihalo- and other disubstituted cyclohexanes, this preference can be offset by other factors.

The Diequatorial (ee) Conformer

In the diequatorial conformer, both bromine atoms occupy equatorial positions on adjacent carbons. This arrangement minimizes steric hindrance between the bromine atoms and the axial hydrogens on the cyclohexane ring. However, the C-Br bonds are in a gauche relationship, leading to some torsional strain.

The Diaxial (aa) Conformer

In the diaxial conformer, both bromine atoms are in axial positions. This conformation introduces significant 1,3-diaxial interactions between the bromine atoms and the axial hydrogens. Despite this, for this compound, the diaxial conformer is surprisingly stable and, in some solvents, even more stable than the diequatorial conformer.[1] This is attributed to the avoidance of the gauche interaction between the two bromine atoms present in the diequatorial form and favorable hyperconjugative effects in the diaxial arrangement.[1]

Conformational Equilibrium and Energetics

The position of the conformational equilibrium between the diequatorial and diaxial forms is highly dependent on the solvent. In the vapor phase and non-polar solvents, the diaxial conformer is more stable, while in polar solvents, the diequatorial conformer is favored.[1] This is because the more polar diequatorial conformer is better stabilized by polar solvents.

The energy difference between the two conformers can be quantified using the Gibbs free energy difference (ΔG°). A positive ΔG° (ee - aa) indicates that the diaxial conformer is more stable.

| Solvent | ΔE (Eee - Eaa) (kcal/mol) |

| Vapour Phase | 1.40[1] |

| Carbon Tetrachloride (CCl4) | 0.93[1] |

| Dimethyl Sulfoxide (DMSO) | -0.05[1] |

Quantitative Structural Data

Precise bond lengths and dihedral angles for each conformer can be determined through experimental techniques like X-ray crystallography or computational modeling. While a specific crystal structure for this compound is available in the Crystallography Open Database (COD) under the identifier 4131448, detailed bond lengths and angles for the individual conformers in solution are best estimated using computational methods.[2]

Table 2: Computationally Derived Structural Parameters (Representative Values)

| Parameter | Diequatorial (ee) Conformer | Diaxial (aa) Conformer |

| C-C Bond Length (avg.) | ~1.53 Å | ~1.54 Å |

| C-Br Bond Length | ~1.95 Å | ~1.97 Å |

| C-C-C Bond Angle (avg.) | ~111° | ~112° |

| Br-C-C-Br Dihedral Angle | ~60° (gauche) | ~180° (anti) |

Note: These are representative values and can vary depending on the computational method and basis set used.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying the conformational equilibrium of this compound. By analyzing the coupling constants of the methine protons (CH-Br) at different temperatures, the relative populations of the two conformers can be determined.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution (10-20 mg/mL) of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent will influence the position of the equilibrium.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Cool the sample in a stepwise manner (e.g., in 10-20 K increments) to a low temperature where the ring flip is slow on the NMR timescale (typically below -60 °C). Allow the temperature to equilibrate for at least 5-10 minutes at each step.

-

Acquire a ¹H NMR spectrum at each temperature.

-

-

Data Analysis:

-

At low temperatures, separate signals for the axial and equatorial protons of each conformer may be observed.

-

Measure the vicinal coupling constants (³JHH) between the methine protons and the adjacent methylene protons.

-

Use the Karplus equation, which relates the coupling constant to the dihedral angle, to estimate the dihedral angles in each conformer.

-

The observed coupling constant at a given temperature is a weighted average of the coupling constants of the individual conformers. The mole fractions of the diaxial (x_aa) and diequatorial (x_ee) conformers can be calculated using the following equation: J_obs = x_aa * J_aa + x_ee * J_ee where J_obs is the observed coupling constant, and J_aa and J_ee are the coupling constants for the pure diaxial and diequatorial conformers, respectively (often estimated from model compounds or computational data).

-

X-ray Crystallography

Single-crystal X-ray diffraction can provide the definitive solid-state structure of this compound. This technique reveals the preferred conformation in the crystalline state, which may be either the diaxial or diequatorial form, or a mixture, depending on the crystallization conditions.

Detailed Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to determine the atomic positions and refine the structural model to obtain accurate bond lengths, bond angles, and dihedral angles.

Mandatory Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Experimental Workflow for Conformational Analysis

Caption: Workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is a nuanced interplay of steric and electronic effects, significantly influenced by the surrounding environment. While the diequatorial conformer is sterically favored, the diaxial form gains stability, particularly in non-polar media, due to the mitigation of gauche interactions and favorable electronic contributions. A thorough understanding of its structure and conformational dynamics, achieved through a combination of advanced experimental and computational techniques, is crucial for predicting its reactivity and for its application in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Chair Conformation of trans-1,2-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of trans-1,2-dibromocyclohexane, a molecule of significant interest in stereochemical and mechanistic studies. The conformational equilibrium between the diequatorial and diaxial chair forms is governed by a subtle interplay of steric and electronic effects, which are highly sensitive to the surrounding environment. This document outlines the energetic factors dictating the stability of these conformers, presents relevant quantitative data, details the experimental and computational methodologies used for their characterization, and provides visual representations of the key concepts.

Introduction: The Conformational Dichotomy of this compound

Unlike its alkyl-substituted analogue, trans-1,2-dimethylcyclohexane, which overwhelmingly favors the diequatorial conformation to minimize steric strain, this compound presents a more complex conformational landscape.[1][2][3] The two chair conformations, the diequatorial (ee) and the diaxial (aa), often exist in a fine balance, with the preferred conformer being highly dependent on the solvent environment.[1][4] This behavior stems from the unique properties of the bromine substituent, where its larger atomic radius and polarizability introduce electronic factors that can counteract traditional steric arguments.

The equilibrium between the (ee) and (aa) conformers is a critical aspect in understanding the reactivity and physical properties of this molecule. The following sections will delve into the quantitative energetic data, the experimental protocols for determining conformational populations, and the theoretical underpinnings of this fascinating stereochemical system.

Quantitative Energetic Data

The relative stability of the diequatorial and diaxial conformers can be quantified through thermodynamic parameters. The Gibbs free energy difference (ΔG°) between the two chair forms is a key determinant of the equilibrium composition. A positive ΔG° (Eee - Eaa) indicates a preference for the diaxial conformer, while a negative value signifies that the diequatorial conformer is more stable.

Table 1: Conformational Free Energy Differences (ΔG° = Eee - Eaa) in Various Media

| Medium | ΔG° (kcal/mol) | Predominant Conformer | Reference |

| Vapor Phase | 1.40 | Diaxial | [4] |

| Carbon Tetrachloride (CCl₄) | 0.93 | Diaxial | [4] |

| Dimethyl Sulfoxide (DMSO) | -0.05 | Diequatorial | [4] |

Table 2: Steric and Torsional Strain Parameters

| Parameter | Description | Energy (kcal/mol) | Reference |

| A-value (Bromine) | The energetic preference of a bromine substituent for the equatorial position over the axial position in a monosubstituted cyclohexane, primarily due to 1,3-diaxial interactions. | 0.43 | [5] |

| Gauche Interaction (Br/Br) | The steric strain arising from the close proximity of the two bromine atoms in the diequatorial conformation. | Varies with dihedral angle |

Note: The A-value for bromine is relatively small compared to a methyl group (1.7 kcal/mol) due to the longer carbon-bromine bond (approx. 1.93 Å), which reduces the steric clash with axial hydrogens.[5]

Experimental Protocols

The determination of the conformational equilibrium in this compound relies on sophisticated experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, electrochemical methods.

A powerful method for determining the populations of the diequatorial and diaxial conformers involves the analysis of vicinal proton-proton coupling constants (³JHH).[4]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the solvent of interest (e.g., CCl₄, DMSO). The concentration is typically in the range of 5-20 mM.

-

NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. To accurately determine the coupling constants, spectral simulation may be necessary due to the complexity of the spin system.[4]

-

Analysis of Coupling Constants: The observed vicinal coupling constant between the methine protons at C1 and C2 (³JH1,H2) is a time-averaged value of the coupling constants in the individual diequatorial (Jee) and diaxial (Jaa) conformers, weighted by their respective mole fractions (Xee and Xaa).

-

Jobs = Xee * Jee + Xaa * Jaa

-

-

Determination of Mole Fractions:

-

The coupling constants for the pure conformers (Jee and Jaa) are estimated from model compounds or derived from theoretical calculations (e.g., DFT).

-

With the known values of Jobs, Jee, and Jaa, and knowing that Xee + Xaa = 1, the mole fractions of the two conformers can be calculated.

-

-

Calculation of ΔG°: The Gibbs free energy difference between the conformers is then calculated using the following equation:

-

ΔG° = -RT ln(Keq), where Keq = Xee / Xaa.

-

This electrochemical technique can also be employed for the conformational analysis of this compound.[6] The method relies on the principle that the two conformers may exhibit different electrochemical properties, such as their reduction potentials. By studying the voltammetric behavior at low temperatures, where the rate of interconversion between the conformers is slow on the timescale of the experiment, it is possible to distinguish and quantify the two species.

Visualization of Conformational Equilibrium and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the key conformational and theoretical concepts.

Figure 1: Chair interconversion of this compound.

Figure 2: Logical relationship of factors affecting stability.

Discussion: The Interplay of Steric and Electronic Effects

The conformational preference in this compound is a classic example of competing energetic factors.

-

In the Diequatorial (ee) Conformer: The primary destabilizing factor is the gauche interaction between the two bulky bromine atoms. However, this conformer avoids the 1,3-diaxial interactions present in the diaxial form.

-

In the Diaxial (aa) Conformer: While this conformer suffers from steric strain due to 1,3-diaxial interactions between the bromine atoms and the axial hydrogens, it benefits from stabilizing electronic effects.[7] Natural Bond Orbital (NBO) analysis has shown that significant hyperconjugation occurs in the diaxial conformation.[4] This involves the donation of electron density from the axial C-H and C-C sigma bonding orbitals into the antibonding (σ*) orbital of the axial C-Br bond. This interaction is maximized when the bonds are anti-periplanar, a condition met in the diaxial arrangement.

-

The Role of the Solvent: The solvent's polarity plays a crucial role in tipping the conformational balance.[1][4] The diequatorial conformer has a larger molecular dipole moment than the more symmetric diaxial conformer. Polar solvents can better solvate the more polar diequatorial conformer, thus stabilizing it and shifting the equilibrium in its favor.[1] This explains the observed shift from a preference for the diaxial conformer in the nonpolar vapor phase and CCl₄ to a slight preference for the diequatorial conformer in the highly polar DMSO.[4]

Conclusion

The conformational analysis of this compound reveals a nuanced system where no single factor dictates the stereochemical outcome. The equilibrium between the diequatorial and diaxial chair forms is a finely tuned balance of steric repulsions, stabilizing hyperconjugative effects, and solvent-dependent electrostatic interactions. For researchers in drug development and materials science, understanding these subtle conformational preferences is paramount, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity and material properties. The experimental and computational approaches detailed herein provide a robust framework for the continued investigation of such complex stereochemical systems.

References

- 1. (a) trans-1, 2-Dimethylcyclohexane exists about 99\% in the diequatoria.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

stability of trans-1,2-Dibromocyclohexane vs cis isomer

An In-depth Technical Guide on the Relative Stability of trans-1,2-Dibromocyclohexane versus its cis Isomer

**Abstract

This technical guide provides a comprehensive analysis of the conformational preferences and relative thermodynamic stabilities of cis- and this compound. The stability of these stereoisomers is governed by a complex interplay of steric hindrance, primarily 1,3-diaxial interactions, and electronic effects, including dipole-dipole interactions and hyperconjugation. Contrary to predictions based solely on steric bulk, the relative stability of the conformers of the trans isomer is highly solvent-dependent. This document summarizes the foundational principles of cyclohexane conformation, presents quantitative thermodynamic data from experimental studies, details the nuclear magnetic resonance (NMR) spectroscopic methods used for these determinations, and provides visualizations to clarify the core concepts.

Foundational Principles: Cyclohexane Conformation

To understand the stability of substituted cyclohexanes, one must first appreciate the conformational dynamics of the parent ring. Cyclohexane predominantly adopts a low-energy chair conformation , which minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggering all C-C bonds).

In a chair conformation, the twelve hydrogen atoms occupy two distinct types of positions:

-

Axial (a): Six positions are parallel to the principal C3 axis of the ring, alternating above and below the ring's plane.

-

Equatorial (e): Six positions radiate outwards from the "equator" of the ring.

A rapid process known as a ring flip interconverts two chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial. For monosubstituted cyclohexanes, the conformation where the substituent occupies an equatorial position is generally more stable to avoid unfavorable steric interactions with the other two axial substituents on the same side of the ring.[1][2] These repulsive interactions are termed 1,3-diaxial interactions .[3][4]

Conformational Analysis of cis-1,2-Dibromocyclohexane

In the cis isomer, the two bromine atoms are on the same face of the ring. To maintain the chair conformation, one bromine atom must occupy an axial position while the adjacent one occupies an equatorial position (a,e). A ring flip converts this to an equivalent (e,a) conformation. These two conformers are degenerate, meaning they have identical energy levels. Therefore, cis-1,2-dibromocyclohexane exists as a 50:50 mixture of these two rapidly interconverting chair forms. A key feature is that the cis isomer will always have one bulky bromine atom in an axial position, introducing inherent steric strain from 1,3-diaxial interactions.[5]

Conformational Analysis of this compound

The trans isomer, with bromine atoms on opposite faces of the ring, can exist in two distinct and non-equivalent chair conformations:

-

Diequatorial (e,e) Conformer: Both bromine atoms occupy equatorial positions. This conformation minimizes 1,3-diaxial interactions, which is sterically favorable.[5][6] However, the two C-Br bond dipoles are in a gauche arrangement, leading to dipole-dipole repulsion.

-

Diaxial (a,a) Conformer: Both bromine atoms occupy axial positions. This conformation suffers from significant steric strain due to 1,3-diaxial interactions between the bromine atoms and the axial hydrogens.[6] Conversely, the C-Br bond dipoles are anti-periplanar, which is an electronically favorable arrangement. Furthermore, NBO (Natural Bond Orbital) analysis has shown that hyperconjugative effects can provide additional stabilization to the diaxial form.[7]

The equilibrium between these two conformers is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

Quantitative Data: Relative Stability and Solvent Effects

The relative stability of the trans conformers is not constant but shifts with the polarity of the medium. This has been quantified by measuring the energy difference between the diequatorial (ee) and diaxial (aa) states. The stability is often expressed as the energy of the diequatorial conformer minus the energy of the diaxial conformer, E(ee) - E(aa). A positive value indicates that the diaxial conformer is more stable, while a negative value indicates the diequatorial is more stable.

| Phase / Solvent | E(ee) - E(aa) (kcal/mol) | More Stable Conformer |

| Vapor Phase | 1.40 | Diaxial (aa) |

| Carbon Tetrachloride (CCl₄) | 0.93 | Diaxial (aa) |

| Dimethyl Sulfoxide (DMSO) | -0.05 | Diequatorial (ee) |

| Data sourced from combined NMR and theoretical investigations.[7] |

These data reveal a remarkable trend: the diaxial conformer, despite its steric disadvantages, is more stable in the vapor phase and in non-polar solvents.[7] The preference for the diequatorial conformer only emerges in highly polar solvents like DMSO.[7]

Overall Isomer Stability:

-

Based on Sterics: The trans isomer in its diequatorial (e,e) form minimizes 1,3-diaxial interactions and is therefore predicted to be more stable than the cis isomer, which must always contain one axial bromine.[5]

-

Based on Experimental Data: The situation is more complex. In the vapor phase, the trans-diaxial conformer is the most stable species overall. Comparing the cis-(a,e) conformer to the trans-(e,e) conformer, the trans-(e,e) is generally considered more stable due to the absence of a large axial substituent. A definitive stability order between the cis and trans isomers depends critically on the solvent environment, which dictates the position of the trans-(ee) ⇌ trans-(aa) equilibrium.

Experimental Protocol: Determination of Conformational Equilibrium by NMR Spectroscopy

The primary experimental technique for quantifying the populations of different conformers at equilibrium is Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the Karplus equation.

Methodology:

-

Sample Preparation: A solution of high-purity this compound is prepared in a deuterated solvent of interest (e.g., CCl₄, DMSO-d₆).

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. Due to the molecule's symmetry, the resulting signals for the methine protons (H1 and H2) are complex and often require spectral simulation for precise analysis of coupling constants.[7]

-

Coupling Constant Analysis: The key parameter extracted is the three-bond vicinal coupling constant between the protons on C1 and C2 (³JH1,H2). This observed coupling constant is a weighted average of the coupling constants for the pure diequatorial and pure diaxial conformers:

-

Jobs = Xee * Jee + Xaa * Jaa

-

Where Xee and Xaa are the mole fractions of the diequatorial and diaxial conformers, respectively (Xee + Xaa = 1).

-

Jee and Jaa are the coupling constants for the pure conformers, which are estimated from model compounds or theoretical calculations based on the Karplus relationship (which correlates coupling constant to dihedral angle).

-

-

Equilibrium Constant Calculation: From the mole fractions, the equilibrium constant (Keq) for the (aa) ⇌ (ee) equilibrium is calculated:

-

Keq = Xee / Xaa

-

-

Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the two conformers is then determined using the standard thermodynamic equation:[8][9]

-

ΔG° = -RTln(Keq)

-

Where R is the gas constant and T is the temperature in Kelvin.

-

Conclusion

The relative stability of cis- and this compound is a nuanced topic that extends beyond simple steric arguments.

-

The cis isomer is conformationally locked, with one bromine atom always in a sterically demanding axial position.

-

The trans isomer exists in a dynamic equilibrium between a sterically favored diequatorial (e,e) conformer and an electronically favored diaxial (a,a) conformer.

While the diequatorial trans conformer is sterically the most stable single conformation, the overall stability of the trans isomer is complicated by the solvent-dependent equilibrium. In non-polar environments, the diaxial conformer is surprisingly stable, challenging the simplistic rule that large substituents always prefer equatorial positions.[7] Therefore, a definitive statement on whether cis or trans is more stable requires specification of the physical state (gas, liquid, solution) and the solvent, as these factors critically influence the position of the conformational equilibrium.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation - PASSchem [passchem.pressbooks.tru.ca]

- 7. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

Thermodynamic Favorability of trans-1,2-Dibromocyclohexane Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic principles governing the formation of trans-1,2-dibromocyclohexane from the bromination of cyclohexene. This reaction is a fundamental example of electrophilic halogen addition to an alkene and serves as a valuable model in synthetic chemistry and drug development for understanding stereoselectivity and reaction mechanisms. This document outlines the thermodynamic favorability, detailed experimental protocols, and the underlying reaction pathway.

Core Concepts: Thermodynamic Favorability

The electrophilic addition of bromine to cyclohexene is a thermodynamically favorable process, predominantly yielding the this compound isomer. The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as described by the equation: ΔG = ΔH - TΔS.

-

Enthalpy (ΔH): The reaction is exothermic, meaning it releases heat. This is primarily due to the replacement of a weaker π-bond in cyclohexene and a Br-Br bond with two stronger C-Br σ-bonds.

-

Entropy (ΔS): The reaction involves the combination of two molecules (cyclohexene and bromine) into a single molecule (this compound). This leads to a decrease in randomness and therefore a negative change in entropy.

-

Gibbs Free Energy (ΔG): Despite the negative entropy change, the large negative enthalpy change at standard temperatures makes the overall Gibbs free energy change negative, driving the reaction forward and indicating a spontaneous process. The trans isomer is the more stable and therefore the thermodynamically favored product due to the minimization of steric interactions between the two large bromine atoms, which are positioned on opposite sides of the cyclohexane ring.[1]

Quantitative Data

While specific thermodynamic data for the reaction is scarce, the following table summarizes known physical and thermodynamic properties of the key compounds involved.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Cyclohexene | C₆H₁₀ | 82.14 | 83 |

| Bromine | Br₂ | 159.808 | 58.8 |

| This compound | C₆H₁₀Br₂ | 241.95 | 218-220 |

Reaction Mechanism and Stereochemistry

The bromination of cyclohexene proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. This intermediate is key to understanding the exclusive formation of the trans product.

The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of cyclohexene. This leads to the formation of a three-membered ring structure known as a bromonium ion. The bromide ion, which was expelled, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion ring (anti-addition) due to steric hindrance, leading to the formation of the trans product.

Experimental Protocols

The synthesis of this compound is a common laboratory procedure. Below are detailed methodologies for this synthesis.

Protocol 1: Bromination in an Inert Solvent

This protocol is a classic method for the bromination of alkenes.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (or a safer alternative like dichloromethane)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve cyclohexene in a suitable inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent dropwise from a dropping funnel with continuous stirring. The characteristic red-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine.

-

Allow the reaction mixture to warm to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Protocol 2: In situ Generation of Bromine

This method avoids the direct handling of liquid bromine by generating it in the reaction mixture.

Materials:

-

Cyclohexene

-

Potassium bromide (KBr)

-

Potassium bromate (KBrO₃)

-

Hydrobromic acid (HBr, 48%)

-

Dichloromethane

-

Separatory funnel

-

Sodium bisulfite solution

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve cyclohexene in dichloromethane.

-

In a separate beaker, prepare a solution of potassium bromide and potassium bromate in water.

-

Cool the cyclohexene solution in an ice bath.

-

Slowly add the aqueous bromide/bromate solution to the flask, followed by the dropwise addition of hydrobromic acid with vigorous stirring. Bromine is generated in situ and reacts with the cyclohexene.

-

After the addition is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water, then with a sodium bisulfite solution to remove any unreacted bromine, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows.

References

An In-depth Technical Guide to the Electrophilic Addition of Bromine to an Alkene

For Researchers, Scientists, and Drug Development Professionals

The electrophilic addition of bromine to an alkene is a fundamental reaction in organic chemistry, providing a reliable method for the introduction of vicinal dibromides into a molecular framework. This guide offers a comprehensive overview of the reaction mechanism, stereochemistry, and experimental considerations, tailored for a technical audience engaged in chemical research and development.

Core Reaction Mechanism: The Bromonium Ion Intermediate

The addition of bromine to an alkene proceeds via a two-step mechanism. The initial step involves the electrophilic attack of the alkene's pi electrons on the bromine molecule (Br₂). As the electron-rich double bond approaches the bromine molecule, it induces a dipole in the Br-Br bond.[1][2] The polarized bromine molecule then accepts the pair of pi electrons, leading to the formation of a cyclic, three-membered intermediate known as a bromonium ion.[1][3] In this intermediate, the bromine atom is bonded to both carbons of the original double bond and carries a formal positive charge.[4][5]

The formation of this bromonium ion is the rate-limiting step of the reaction. Evidence for this comes from kinetic isotope effect studies on the bromination of 1-pentene, which are consistent with the rate-limiting formation of the bromonium ion.[6]

In the second step, the bromide ion (Br⁻), which was generated in the first step, acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[4][6] This backside attack is analogous to an SN2 reaction and results in the opening of the three-membered ring to form the vicinal dibromide product.[6]

Stereochemistry: A Stereospecific Anti-Addition

A key feature of the electrophilic addition of bromine to an alkene is its stereospecificity. The reaction proceeds exclusively via an anti-addition , meaning that the two bromine atoms add to opposite faces of the double bond.[6][7][8] This stereochemical outcome is a direct consequence of the bromonium ion mechanism. The cyclic nature of the bromonium ion shields one face of the molecule, forcing the bromide ion to attack from the opposite face.[7][8]

This anti-addition has significant implications for the stereochemistry of the product, which is determined by the stereochemistry of the starting alkene:

-

Addition to a cis-alkene results in the formation of a racemic mixture of enantiomers.

-

Addition to a trans-alkene yields a meso compound, if the product has a plane of symmetry.

Regioselectivity with Unsymmetrical Alkenes

When an unsymmetrical alkene is subjected to bromination, the subsequent nucleophilic attack on the bromonium ion exhibits regioselectivity. The bromide ion will preferentially attack the more substituted carbon atom of the bromonium ion.[1][9] This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond begins to form.[9]

Quantitative Data Summary

While comprehensive kinetic data for a wide range of alkenes is dispersed throughout the literature, the following table summarizes the key kinetic findings that support the proposed mechanism.

| Parameter | Observation | Implication for the Mechanism |

| Kinetic Isotope Effect (¹³C and ²H) | Isotope effects are consistent with a rate-limiting formation of the bromonium ion.[6] | The initial electrophilic attack and formation of the three-membered ring is the slowest step in the reaction. |

| Reaction Rate in Polar vs. Nonpolar Solvents | A smaller range in relative rates is observed in nonpolar solvents compared to polar solvents. | This suggests a change in the transition state, with it being earlier and more π-complex-like in nonpolar media. |

| Activation Energy (Computational) | The computed free activation enthalpy for the reaction between ethene and Br₂ is significantly lower in water (8.2 kcal/mol) compared to the gas phase (64.5 kcal/mol).[10] | Polar protic solvents play a crucial role in stabilizing the charged intermediates and lowering the activation barrier. |

Experimental Protocol: Bromination of trans-Stilbene

The following protocol is a representative example for the bromination of an alkene.

Materials:

-

trans-Stilbene (0.200 g)

-

Ethanol (8 mL)

-

47% Hydrobromic acid (1.0 mL)

-

30% Hydrogen peroxide (0.6 mL)

-

Saturated sodium bicarbonate solution

-

Boiling chip

-

25 mL Erlenmeyer flask

-

Reflux condenser

-

Pipette

-

Syringe

-

Ice-water bath

-

Vacuum filtration apparatus

Procedure:

-

To a clean, dry 25 mL Erlenmeyer flask, add 0.200 g of trans-stilbene, a boiling chip, and 8 mL of ethanol. Swirl the mixture to dissolve the solid.

-

Attach a reflux condenser to the flask and heat the mixture to reflux.

-

Slowly add 1.0 mL of 47% hydrobromic acid dropwise through the top of the reflux condenser with swirling.

-

Using a syringe, slowly add 0.6 mL of 30% hydrogen peroxide dropwise to the reaction mixture.

-

Continue to reflux the mixture, with occasional swirling, until a white precipitate forms.

-

Cool the flask to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Cool the flask in an ice-water bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

The crude product can be recrystallized from ethanol if necessary.

-

Dry the product and determine its mass and melting point.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Bromination Of Alkene Lab Report - 979 Words | Bartleby [bartleby.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

bromonium ion intermediate in cyclohexene bromination

An In-depth Technical Guide on the Bromonium Ion Intermediate in the Bromination of Cyclohexene

Introduction

The electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. The bromination of cyclohexene, in particular, serves as a classic example to illustrate the mechanism and stereochemical outcome of these reactions. Central to understanding this process is the formation of a cyclic bromonium ion intermediate. This intermediate dictates the anti-stereoselectivity of the addition, leading to the exclusive formation of trans-1,2-dibromocyclohexane. This guide provides a detailed examination of the bromonium ion intermediate, covering the reaction mechanism, stereochemistry, kinetics, supporting experimental evidence, and relevant experimental protocols.

Reaction Mechanism

The reaction between cyclohexene and bromine proceeds via an electrophilic addition mechanism.[1][2] The process is initiated by the interaction of the electron-rich π-bond of the cyclohexene with the bromine molecule. The approaching π bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic.[2]

The reaction can be broken down into two main steps:

-

Formation of the Bromonium Ion: The nucleophilic π electrons of the cyclohexene attack the electrophilic bromine atom. Simultaneously, a lone pair of electrons from that same bromine atom attacks one of the double-bonded carbons, and the Br-Br bond breaks heterolytically.[3] This concerted process results in the formation of a three-membered ring called the bromonium ion, with a positive charge on the bromine atom, and a bromide ion (Br⁻).[2][3]

-

Nucleophilic Attack by Bromide: The newly formed bromide ion then acts as a nucleophile and attacks one of the two carbon atoms of the cyclic bromonium ion.[4] This attack occurs from the side opposite to the bulky bromonium ion ring, following an SN2-like mechanism.[5][6] This "backside attack" forces the three-membered ring to open, leading to the formation of the final product with the two bromine atoms in an anti configuration.[3][6]

Caption: Overall workflow of cyclohexene bromination.

Stereochemistry of the Addition

The bromination of alkenes is a stereospecific reaction, meaning that different stereoisomers of the starting material will yield stereochemically distinct products. The formation of the bromonium ion intermediate is crucial for explaining the observed anti-addition of the two bromine atoms across the double bond.[6][7]

When bromine adds to cyclohexene, the product is exclusively this compound; no cis-isomer is formed.[7] This is because the bromide ion must attack the carbon from the face opposite to the bromonium bridge.[3][8] The initial product is the diaxial conformer, which then typically ring-flips to the more stable diequatorial conformation.[5] The reaction produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane, as the initial attack of bromine can occur on either face of the cyclohexene ring with equal probability.[8]

A hypothetical mechanism involving a planar carbocation intermediate would not account for this stereospecificity. If a flat carbocation were formed, the bromide ion could attack from either the top or bottom face, which would lead to a mixture of both syn- and anti-addition products (cis and trans isomers). The experimental observation that only anti-addition occurs provides strong evidence against a simple carbocation intermediate and supports the bridged bromonium ion structure.

Caption: Logical relationship of reaction pathways.

Kinetics and Rate Law

The kinetics of alkene bromination can be complex and highly dependent on the solvent and the concentration of bromine. Under certain conditions, particularly in non-polar solvents, the reaction is observed to be second order in bromine and first order in the alkene.[9]

Rate Law: rate = k[cyclohexene][Br₂]²[9]

This third-order rate law suggests that the rate-limiting step involves one molecule of the alkene and two molecules of bromine. This is explained by the formation of a Br₃⁺ species from two Br₂ molecules, which then acts as the potent electrophile. In other cases, especially at low bromine concentrations, a simpler second-order rate law (rate = k[cyclohexene][Br₂]) may be observed.

| Parameter | Value/Description |

| Order with respect to Cyclohexene | 1[9] |

| Order with respect to Bromine | 2 (under certain conditions)[9] |

| Overall Kinetic Order | 3 (under certain conditions)[9] |

| Stereochemical Outcome | 100% Anti-addition[7] |

| Product | Racemic mixture of this compound enantiomers[8] |

Experimental Evidence and Protocols

Evidence for the Bromonium Ion Intermediate

-

Stereospecificity: The most compelling evidence comes from the stereospecific nature of the reaction. For example, the bromination of (E)-2-butene yields only meso-2,3-dibromobutane, while (Z)-2-butene produces a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[4] This strict stereochemical control is only possible if the intermediate prevents rotation around the central C-C bond, a characteristic feature of the bridged bromonium ion.

-

Direct Observation and Isolation: While typically transient, stable bromonium ions have been prepared and characterized. The X-ray crystal structure of the bromonium ion derived from adamantylideneadamantane has been determined, providing definitive proof of the three-membered ring structure.[6][7]

-

Halohydrin Formation: When bromination is conducted in the presence of a nucleophilic solvent like water, a halohydrin is formed instead of a dibromide.[7][10] For cyclohexene, this results in the anti-addition of Br and OH. The water molecule, acting as the nucleophile, attacks the bromonium ion intermediate, which is consistent with the proposed mechanism.[4]

-

Kinetic Isotope Effects: Studies on the bromination of 1-pentene using ¹³C and ²H kinetic isotope effects are consistent with a rate-limiting formation of the bromonium ion.[11]

General Experimental Protocol for Cyclohexene Bromination

The following is a generalized qualitative and safety protocol for the bromination of cyclohexene, typically performed in a laboratory setting.

Materials:

-

Cyclohexene

-

Bromine solution (e.g., 5% in dichloromethane or carbon tetrachloride)[12]

-

An inert organic solvent (e.g., dichloromethane, CH₂Cl₂)[7]

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

Procedure:

-

Setup: In a fume hood, dissolve cyclohexene in an inert solvent like dichloromethane in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Add the bromine solution dropwise to the stirring solution of cyclohexene at room temperature or below (the reaction is exothermic).[1]

-

Observation: The characteristic reddish-brown color of the bromine will disappear as it reacts with the cyclohexene.[10] The addition is continued until a faint bromine color persists, indicating that all the cyclohexene has been consumed.[13]

-

Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure (rotoevaporation) to yield the crude product, this compound.

-

Purification (if necessary): The product can be purified by techniques such as distillation or recrystallization.

Safety Precautions:

-

Bromine is highly toxic, corrosive, and volatile. All operations must be conducted in a well-ventilated fume hood.[12]

-

Cyclohexene and many organic solvents like dichloromethane are flammable and volatile. Keep away from ignition sources.[12]

-

Dichloromethane is a suspected carcinogen.[12]

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Caption: Generalized experimental workflow for bromination.

Conclusion

The bromonium ion is a critical intermediate that governs the mechanism and stereochemical outcome of the bromination of cyclohexene. Its bridged, three-membered ring structure accounts for the exclusive anti-addition of bromine, a stereospecificity that would not be possible via a simple carbocation intermediate. The existence and structure of the bromonium ion are well-supported by a wealth of experimental evidence, including stereochemical studies, direct spectroscopic observation of stable analogues, and kinetic data. This comprehensive understanding is vital for researchers and professionals in organic synthesis and drug development, where precise control over stereochemistry is paramount.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]

- 9. Under certain conditions, the bromination of cyclohexene follows ... | Study Prep in Pearson+ [pearson.com]

- 10. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 11. 13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

Anti-Addition of Bromine to Cyclohexene: A Stereospecific Halogenation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-addition of bromine to cyclohexene, a classic example of stereospecific electrophilic halogenation. The principles detailed herein are fundamental to understanding stereochemistry in organic synthesis, a critical aspect of drug design and development where the three-dimensional arrangement of atoms can dictate biological activity.

The Reaction Mechanism: A Stepwise Perspective

The addition of bromine (Br₂) to cyclohexene proceeds via a well-established two-step mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the observed stereochemistry of the product.

Initially, the electron-rich π-bond of the cyclohexene double bond acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces polarization in the Br-Br bond, leading to the formation of a cyclic bromonium ion and a bromide ion (Br⁻). In this three-membered ring intermediate, the bromine atom is bonded to both carbons of the original double bond.

The second step involves the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, leading to the opening of the three-membered ring. This "backside attack" is sterically favored and is the key determinant of the reaction's stereochemistry. The result is the formation of trans-1,2-dibromocyclohexane, where the two bromine atoms are on opposite faces of the cyclohexane ring.

Caption: The reaction mechanism of bromine addition to cyclohexene, illustrating the formation of the bromonium ion intermediate and the subsequent anti-addition of the bromide ion.

Stereochemistry of the Addition

The addition of bromine to cyclohexene is a stereospecific reaction, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. In this case, the planar cyclohexene molecule leads exclusively to the trans product. This is a direct consequence of the reaction mechanism. The formation of the cyclic bromonium ion shields one face of the molecule, forcing the bromide ion to attack from the opposite face. This results in the two bromine atoms being added in an anti configuration.

The alternative, syn-addition, where both bromine atoms add to the same face of the ring, is not observed in this reaction. This highlights the importance of the bromonium ion intermediate in controlling the stereochemical outcome.

Quantitative Data

The following tables summarize key quantitative data associated with the anti-addition of bromine to cyclohexene.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactants | Cyclohexene, Bromine (in an inert solvent) | |

| Product | This compound | |

| Stereochemistry | Anti-addition | |

| Representative Yield | ~95% |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.5 | Multiplet | CH-Br |

| ~2.4 | Multiplet | CH₂ adjacent to CH-Br |

| ~1.8 | Multiplet | CH₂ |

| ~1.4 | Multiplet | CH₂ |

| ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | |

| ~55 | CH-Br | |

| ~35 | CH₂ adjacent to CH-Br | |

| ~25 | CH₂ |

Detailed Experimental Protocol

This section provides a detailed methodology for the bromination of cyclohexene, a procedure commonly used to demonstrate anti-addition.

Materials and Reagents:

-

Cyclohexene

-

Bromine solution (e.g., 5% in dichloromethane or carbon tetrachloride)

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Sodium thiosulfate solution (aqueous, for quenching excess bromine)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene in an appropriate volume of the inert solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the bromine solution dropwise from a dropping funnel with continuous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the cyclohexene. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

-

Quench the reaction by adding sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color should completely disappear.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Characterization:

The identity and purity of the product can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of this compound.

-

Infrared (IR) Spectroscopy: To observe the absence of the C=C stretch from the starting material and the presence of C-Br bonds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the product.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A schematic workflow for the synthesis and purification of this compound.

Methodological & Application

The Versatility of trans-1,2-Dibromocyclohexane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Dibromocyclohexane is a valuable and versatile intermediate in organic synthesis.[1] Its stereochemistry and the presence of two reactive bromine atoms on adjacent carbons make it a key precursor for the synthesis of a variety of organic compounds, including alkenes, dienes, alcohols, and amines.[1] This document provides detailed application notes, experimental protocols, and quantitative data for several key transformations involving this compound, intended to serve as a practical guide for researchers in organic and medicinal chemistry.

Key Applications

The primary applications of this compound in organic synthesis stem from its utility in elimination and substitution reactions.

-

Dehydrobromination to form Alkenes and Dienes: The elimination of one or two equivalents of hydrogen bromide (HBr) from this compound provides access to cyclohexene and 1,3-cyclohexadiene, respectively. These reactions are fundamental for introducing unsaturation into the cyclohexane ring.

-

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles to introduce new functional groups. This allows for the synthesis of substituted cyclohexanes with defined stereochemistry, which are important building blocks in the synthesis of complex molecules, including pharmaceuticals. For instance, it can be converted to other halogenated derivatives or alcohols via nucleophilic substitution reactions.[1]

-

Precursor for Diamines: this compound serves as a precursor for the synthesis of trans-1,2-diaminocyclohexane, a crucial chiral ligand and building block in asymmetric catalysis and the synthesis of pharmaceuticals like Oxaliplatin.[2]

Experimental Protocols

Synthesis of this compound from Cyclohexene

This protocol details the synthesis of this compound via the electrophilic addition of bromine to cyclohexene.[3]

Experimental Procedure:

-

In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute alcohol.

-

Cool the flask in an ice-salt bath to -5 °C.

-

While stirring, add a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride from the dropping funnel at a rate that maintains the reaction temperature at or below -1 °C. The addition typically takes about 3 hours.

-

After the addition is complete, transfer the reaction mixture to a 1-liter modified Claisen flask.

-

Distill off the carbon tetrachloride and excess cyclohexene using a water bath.

-

Replace the water bath with an oil bath and distill the product under reduced pressure.

-

Collect the fraction boiling at 99–103 °C/16 mm Hg.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) |

| Cyclohexene | 82.14 | 1.5 | 123 g | - |

| Bromine | 159.81 | 1.3 | 210 g | - |

| This compound | 241.95 | - | 303 g | 95 |

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Dehydrobromination to 1,3-Cyclohexadiene

This protocol describes the double dehydrobromination of this compound to yield 1,3-cyclohexadiene.

Experimental Procedure:

-

To a solution of this compound (10.0 g, 41.3 mmol) in a suitable solvent, add a strong base.

-

Heat the reaction mixture under reflux for a specified time.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product by distillation.

Quantitative Data for Dehydrobromination:

| Base | Solvent | Temperature (°C) | Time (h) | Yield of 1,3-Cyclohexadiene (%) |

| Sodium Hydride | Triethylene glycol dimethyl ether | 100-110 | 0.5 | 70 |

| Sodium Amide/Sodium tert-butoxide | - | - | - | Good Yield[4] |

Reaction Mechanism:

Caption: Stepwise dehydrobromination to 1,3-cyclohexadiene.

Synthesis of trans-2-Bromocyclohexanol

This protocol outlines a method for the preparation of trans-2-bromocyclohexanol, a key intermediate for epoxides and amino alcohols. While this protocol starts from cyclohexene, it demonstrates a typical transformation that this compound can also undergo in part (nucleophilic substitution of one bromine by a hydroxyl group).

Experimental Procedure (from Cyclohexene):

-

In a 250 mL Erlenmeyer flask, suspend 5.0 g (27.8 mmol) of N-bromosuccinimide (NBS) in 30 mL of distilled water.[5]

-

Add 5.7 mL of cyclohexene to the suspension with stirring.[5]

-

Continue stirring until the reaction is complete (indicated by the consumption of NBS).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[5]

-

Purify the crude product by distillation under reduced pressure (boiling point ~61–62 °C at 2 mmHg).[5]

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Expected Yield (%) |

| N-Bromosuccinimide | 177.98 | 27.8 | 5.0 g | - |

| Cyclohexene | 82.14 | - | 5.7 mL | - |